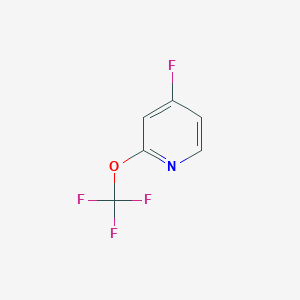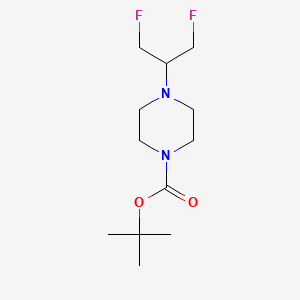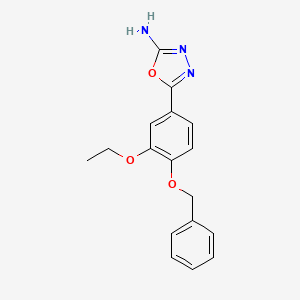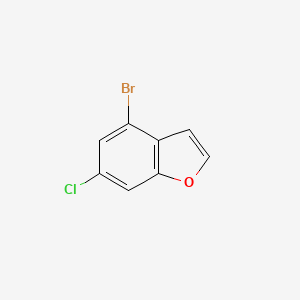
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, difluoromethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common approach includes halogenation reactions where bromine and iodine are introduced into the pyrimidine ring under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents in the presence of suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Bromo-6-(difluoromethyl)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into organic semiconductors and other advanced materials.
Chemical Biology: It can serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-6-iodoquinoline
Comparison: 4-Bromo-6-(difluoromethyl)-5-iodopyrimidine is unique due to the combination of bromine, difluoromethyl, and iodine substituents on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. For instance, the presence of both bromine and iodine allows for versatile coupling reactions, while the difluoromethyl group can enhance the compound’s stability and lipophilicity.
Properties
Molecular Formula |
C5H2BrF2IN2 |
|---|---|
Molecular Weight |
334.89 g/mol |
IUPAC Name |
4-bromo-6-(difluoromethyl)-5-iodopyrimidine |
InChI |
InChI=1S/C5H2BrF2IN2/c6-4-2(9)3(5(7)8)10-1-11-4/h1,5H |
InChI Key |
ARPCAMILOIUUJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)



![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)

![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)

![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)

